molecular formula C7H7ClS B1585606 Chloromethyl phenyl sulfide CAS No. 7205-91-6

Chloromethyl phenyl sulfide

Cat. No.: B1585606
CAS No.: 7205-91-6
M. Wt: 158.65 g/mol
InChI Key: LLSMWLJPWFSMCP-UHFFFAOYSA-N
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Description

Chloromethyl phenyl sulfide, also known as (Phenylthio)methyl chloride, is an organic compound with the molecular formula C7H7ClS. It is a colorless to pale yellow liquid with a distinct odor. This compound is primarily used as a reagent in organic synthesis, particularly in the thiomethylation of various substrates .

Biochemical Analysis

Biochemical Properties

It is known to be a reagent for the high-yield thiomethylation of O-silylated lactone and ester enolates This suggests that it may interact with certain enzymes or proteins involved in these biochemical reactions

Molecular Mechanism

It is known to be involved in the synthesis of α-methylene lactones and esters , but the specifics of how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, are not clear

Preparation Methods

Synthetic Routes and Reaction Conditions: Chloromethyl phenyl sulfide can be synthesized through the reaction of thiophenol with paraformaldehyde in the presence of concentrated hydrochloric acid. The reaction is typically carried out in toluene as a solvent. The mixture is heated to 50°C, and the thiophenol solution is added dropwise over an hour. After stirring at 50°C for an additional hour and then at room temperature for three hours, the organic phase is separated and purified by fractional distillation under reduced pressure .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced distillation techniques helps in the efficient separation and purification of the product .

Chemical Reactions Analysis

Types of Reactions: Chloromethyl phenyl sulfide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Substitution: The chloromethyl group can be substituted with other nucleophiles, such as amines or alcohols.

    Reduction: It can be reduced to form the corresponding thiol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include permonophthalic acid and hydrogen peroxide.

    Substitution: Reagents such as sodium hydroxide or potassium carbonate are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride are employed.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Substitution: Various substituted phenyl sulfides.

    Reduction: Thiophenol derivatives

Scientific Research Applications

Chloromethyl phenyl sulfide has several applications in scientific research:

    Chemistry: It is used as a reagent for thiomethylation in the synthesis of α-methylene lactones and esters.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of intermediates.

    Industry: It is used in the production of specialty chemicals and materials

Comparison with Similar Compounds

    Chloromethyl methyl sulfide: Similar structure but with a methyl group instead of a phenyl group.

    Phenyl methyl sulfide: Lacks the chloromethyl group.

    Chloromethyl ethyl sulfide: Contains an ethyl group instead of a phenyl group.

Uniqueness: Chloromethyl phenyl sulfide is unique due to its combination of a chloromethyl group and a phenyl group, which provides distinct reactivity and versatility in organic synthesis. Its ability to undergo a wide range of chemical reactions makes it a valuable reagent in various fields .

Properties

IUPAC Name

chloromethylsulfanylbenzene
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H7ClS/c8-6-9-7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLSMWLJPWFSMCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40222385
Record name Chloromethyl phenyl sulphide
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Molecular Weight

158.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7205-91-6
Record name [(Chloromethyl)thio]benzene
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Record name Chloromethyl phenyl sulphide
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Record name Chloromethyl phenyl sulfide
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Record name Chloromethyl phenyl sulphide
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Record name Chloromethyl phenyl sulphide
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Synthesis routes and methods

Procedure details

With stirring, 37.5 grams (1.25 moles) of paraformaldehyde was added to 250 ml of benzene. To the benzene-paraformaldehyde mixture 500 ml of concentrated hydrochloric acid was added slowly at ambient temperature. The mixture was then heated at 31° C. for 30 minutes, and 110 grams of thiophenol was added. Upon complete addition the reaction mixture was heated at 50°-55° C. for 2 hours, then allowed to cool to ambient temperature where it stood for 18 hours. The reaction mixture was separated and the organic layer washed with 250 ml of water. The water wash was extracted with 250 ml of benzene and the two benzene layers were combined. The benzene combination was washed with 300 ml of aqueous saturated sodium chloride, dried with magnesium sulfate and filtered. The filtrate was evaporated under reduced pressure to a residue which was further evaporated under high vacuum and distilled to give 115.9 grams (73.2%) of phenylthiomethyl chloride; b.p. 80° C./3 mm. The nmr and the ir spectra were consistent with the assigned structure.
Quantity
37.5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
[Compound]
Name
benzene-paraformaldehyde
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
110 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula, weight, and key spectroscopic data for Chloromethyl phenyl sulfide?

A1: this compound has the molecular formula C7H7ClS and a molecular weight of 158.65 g/mol. [] While the provided abstracts do not contain specific spectroscopic data, its structure can be confirmed using techniques like Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR).

Q2: How is this compound synthesized?

A2: Several methods exist for its preparation. Two common approaches are:

  • Reaction of Thioanisole with Sulfuryl Chloride: This method is convenient and widely used. []
  • Reaction of Thiophenol with Bromochloromethane: This reaction can be carried out using either 1,8-Diazabicyclo[5.4.0]undec-7-ene or an alkali metal hydroxide as a base. [, ]

Q3: What are the common applications of this compound in organic synthesis?

A3: this compound acts as a reactive electrophile, making it useful in reactions with various nucleophiles. [] It serves as an effective:

  • α-methylenating agent []
  • Acyl carbanion equivalent []
  • Precursor to phenylthiocarbene, phenylthiomethyl carbanion, and halomethyl phenyl sulfoxide []

Q4: Are there any studies on the stability of this compound?

A4: Yes, this compound can decompose over time. It is recommended to use freshly prepared or distilled material for optimal results. Storage at 0–5 °C can minimize decomposition, but polymerization can occur even at these temperatures. []

Q5: How does this compound participate in cyclopropanation reactions?

A5: While this compound itself might not directly participate in cyclopropanation, it can be converted to Chlorofluoromethyl phenyl sulfide through a reaction with Selectfluor™. This fluorinated derivative is then utilized in synthesizing monofluorocyclopropanes from alkenes, offering a method that avoids using freons. []

Q6: Has this compound been used in studying nucleophilic participation in solvolysis reactions?

A6: Yes, researchers have investigated the solvolysis of this compound and its p-chloro-derivative in various hydroxylic solvents. The studies aimed to understand the reaction mechanism and the role of solvent nucleophilicity and ionizing power. []

Q7: Can this compound be used to synthesize other organophosphorus compounds?

A7: Yes, this compound reacts with (O-ethyl)diphenylphosphinite in an Arbuzov reaction to produce Diphenyl(phenylthiomethyl)phosphine Oxide. This compound serves as an acyl anion equivalent in synthesizing vinyl sulfides. []

Q8: What are the safety considerations when handling this compound?

A8: this compound has a strong, unpleasant odor and should be handled in a well-ventilated fume hood. [] Always wear appropriate personal protective equipment to minimize exposure risks.

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